2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone
Overview
Description
2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylethanone, featuring an amino group at the second position and hydroxyl groups at the fourth and third positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylethanone derivative.
Hydroxylation: The hydroxyl groups at the fourth and third positions can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-hydroxyphenyl)ethanone: Lacks the hydroxymethyl group at the third position.
2-Amino-1-(3,4-dihydroxyphenyl)ethanone: Contains an additional hydroxyl group at the third position.
Uniqueness
2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone is unique due to the presence of both hydroxyl and hydroxymethyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
2-amino-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGXVCHAPZETCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.